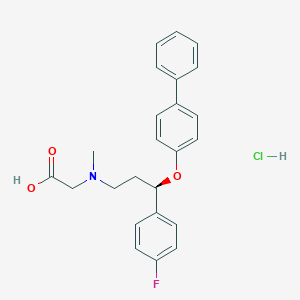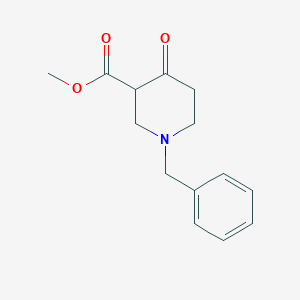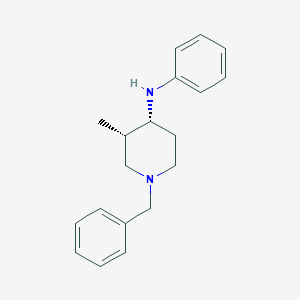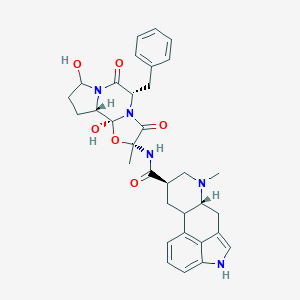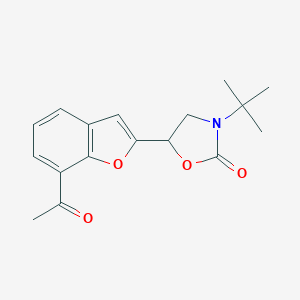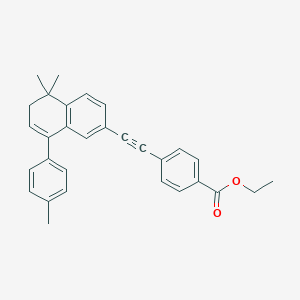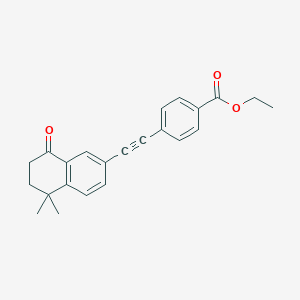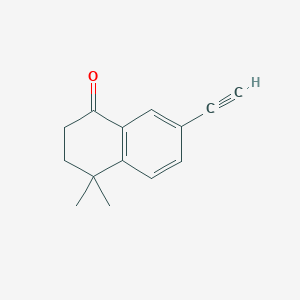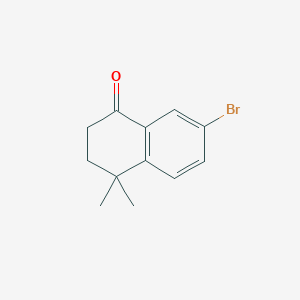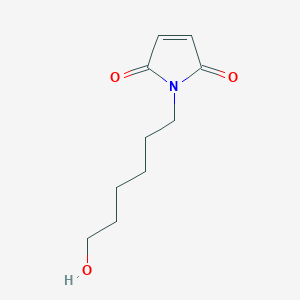
6-Maleimido-1-hexanol
Vue d'ensemble
Description
Synthesis Analysis
6-Maleimido-1-hexanol and its derivatives can be synthesized through different chemical pathways. For instance, the synthesis of maleimido caproic acid, a closely related compound, can be achieved by reacting 6-aminocaproic acid with maleic anhydride at room temperature using acetic anhydride and sodium acetate as a catalyst, achieving a high yield of 90.34% (Liu Dong-hua, 2005). This method demonstrates the feasibility of synthesizing maleimide-functionalized compounds efficiently.
Molecular Structure Analysis
The molecular structure of 6-Maleimido-1-hexanol and related compounds has been characterized by various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy and Fourier transform infrared (FT-IR) spectroscopy are commonly used to confirm the successful synthesis and to evaluate the structure of these compounds. For example, 6-maleimidohexanoic acid-grafted chitosan has been confirmed by NMR and FT-IR spectroscopy, ensuring the attachment of the maleimide group to the polymer chain (Nitjawan Sahatsapan et al., 2018).
Chemical Reactions and Properties
6-Maleimido-1-hexanol participates in various chemical reactions, primarily due to the reactivity of the maleimide group. It is widely used in the preparation of enzyme immunoconjugates and other bioconjugates through the thiol-maleimide Michael addition. This reaction is chemoselective, efficient, and occurs under mild conditions, making it highly suitable for the conjugation of sensitive biological molecules (Shinya Kida et al., 2007).
Applications De Recherche Scientifique
Self-Healing Polymers and Materials
One significant application of 6-Maleimido-1-hexanol relates to its role in self-healing materials through thermally reversible Diels–Alder chemistry. Compounds employing the maleimide group, such as 6-Maleimido-1-hexanol, facilitate the construction of thermally reversible crosslinked networks. These networks are notable for their removability and remendability, making them pivotal in the development of high-performance self-healing polymers. Such materials find applications in various sectors, including automotive, aerospace, and consumer electronics, due to their ability to autonomously repair damage, thereby extending the product life cycle and enhancing reliability (Liu & Chuo, 2013).
Synthesis of Heterocyclic Systems
6-Maleimido-1-hexanol is instrumental in the synthesis of heterocyclic systems, crucial for creating biologically active compounds with pharmacological applications. The molecule's reactivity in Diels-Alder/retro-Diels-Alder reactions and co-polymerization processes makes it a valuable building block in organic synthesis. This versatility underpins its use in crafting compounds with potential as antibacterial, antifungal, and anticancer agents, highlighting the chemical's role in pharmaceutical research and development (Vandyshev & Shikhaliev, 2022).
Photoinitiators in UV-Curable Materials
The chemical has also been explored as a component of UV-curable materials, particularly in formulations that require rapid polymerization under UV light without the need for traditional photoinitiators. This application is significant in coatings, adhesives, and 3D printing materials, where the unique properties of maleimide compounds, including 6-Maleimido-1-hexanol, contribute to the development of products with improved mechanical properties and durability. The exploration of maleimide/vinyl ether combinations, where compounds like 6-Maleimido-1-hexanol play a role, opens new avenues in the creation of advanced materials with specific curing behaviors and end-use properties (Pietschmann, 2002).
Propriétés
IUPAC Name |
1-(6-hydroxyhexyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,12H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMIVBMALOISKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479910 | |
| Record name | 6-Maleimido-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Maleimido-1-hexanol | |
CAS RN |
157503-18-9 | |
| Record name | 6-Maleimido-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



